molecular formula C13H10O3 B045581 4-Phenoxybenzoic acid CAS No. 2215-77-2

4-Phenoxybenzoic acid

Cat. No. B045581
CAS RN: 2215-77-2
M. Wt: 214.22 g/mol
InChI Key: RYAQFHLUEMJOMF-UHFFFAOYSA-N
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Description

4-Phenoxybenzoic acid, also known as p-hydroxybenzoic acid, is a phenolic compound that is widely used in the synthesis of organic molecules and in scientific research applications. It is an aromatic compound that is produced by the oxidation of p-cresol and is a white crystalline solid. This compound has a wide range of applications, from being used as an antioxidant in food and cosmetic products to being used as a reagent in laboratory experiments.

Scientific Research Applications

  • A study by Liu Xiao (2001) in the Journal of Jiangxi Normal University described a new synthetic process for 4-phenoxybenzoic acid, achieving a higher yield of 92% with sodium hyprochlorite and PEG 400 in waste gas-containing chlorine-dissolved alkailiquor (Liu, 2001).

  • R. Notario's (2000) research published in the Journal of Molecular Structure explored the ionization of 4-hydroxybenzoic acid in different mediums, finding that it behaves as a benzoic acid in aqueous solution and as a phenol in the gas phase (Notario, 2000).

  • A study by Guo et al. (2015) in Biotechnology & Biotechnological Equipment found that 4-hydroxybenzoic acid alters soil microbial community structure and function, impacting soil microbes and root exudates (Guo et al., 2015).

  • Xiong et al. (2006) in Biochemistry identified phenylalanine 90 and 93 as key in the catalytic activity of UGT1A10 towards phenol-dependent enzymes, including 4-MU and pNP (Xiong et al., 2006).

  • Soulis, Triantou, and Simitzis (2013) in the Journal of Applied Polymer Science reported on electrochemical grafting of this compound onto oxidized carbon fibers to enhance thermal stability and wettability for high-temperature composites (Soulis, Triantou, & Simitzis, 2013).

  • Wang et al. (2018) in Applied Microbiology and Biotechnology highlighted 4-HBA as a promising intermediate for producing value-added bioproducts like resveratrol and vanillyl alcohol, with applications in food, cosmetics, pharmacy, and fungicides (Wang et al., 2018).

  • In 2018, Huo et al. developed a nanobody-alkaline phosphatase fusion protein-based fluorescence enzyme immunoassay for detecting 3-phenoxybenzoic acid in urine, aiding in human exposure monitoring. This was published in the Journal of Agricultural and Food Chemistry (Huo et al., 2018).

Safety and Hazards

4-Phenoxybenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

The synthesis and preparation process of 4-Phenoxybenzoic acid is a subject of ongoing research . The process has been improved to be energy-saving and environmentally friendly, with less residue and a higher yield of the product .

Mechanism of Action

Target of Action

4-Phenoxybenzoic acid primarily targets the respiratory system . The respiratory system plays a crucial role in maintaining the body’s oxygen supply and eliminating carbon dioxide, a waste product of metabolism.

Mode of Action

It has been observed that this compound can be converted into its corresponding amide by the soil bacterium bacillus cereus tim-r01 . This transformation suggests that this compound may interact with its targets, leading to changes at the molecular level.

Biochemical Pathways

The conversion of this compound into its corresponding amide by bacillus cereus tim-r01 suggests that it may influence amide synthesis pathways .

Result of Action

Its transformation into an amide by bacillus cereus tim-r01 indicates that it may have a role in the synthesis of amides .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compoundIt’s worth noting that the transformation of this compound into its corresponding amide by bacillus cereus tim-r01 was observed to occur efficiently at 37 degrees celsius and a ph of 7-8 .

Biochemical Analysis

Biochemical Properties

4-Phenoxybenzoic acid interacts with various enzymes and proteins. For instance, it has been reported that the compound can be converted into its corresponding amide by the soil bacterium Bacillus cereus Tim-r01 . Additionally, it has been found to interact with the Cytochrome P450 monooxygenase enzyme, which is involved in the oxidation of 4-cyclohexylbenzoic acid .

Cellular Effects

It has been reported that the compound can protect endothelial cells from lipotoxicity . The ER stress inhibitor 4-PBA (4-phenylbutyrate) reverted the effects of palmitate on both processes, partially through enhancement of lipid droplet formation in palmitate-treated cells .

Molecular Mechanism

It has been suggested that the compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound can be synthesized from 4-phenoxyphenyl ketone using sodium hypochlorite as an oxidizing agent under the action of the phase transfer catalyst polyethylene glycol (PEG)-400 .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is synthesized from precursors coming from the shikimate pathway or the phenylpropanoid pathway . The metabolic pathways involved in the process act in four distinct cellular compartments: plastids, cytosol, peroxisome, and mitochondria .

properties

IUPAC Name

4-phenoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10O3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAQFHLUEMJOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062258
Record name Benzoic acid, 4-phenoxy-
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Molecular Weight

214.22 g/mol
Source PubChem
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CAS RN

2215-77-2
Record name 4-Phenoxybenzoic acid
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Record name 4-Carboxybiphenyl ether
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Record name 4-Phenoxybenzoic acid
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Record name Benzoic acid, 4-phenoxy-
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Record name Benzoic acid, 4-phenoxy-
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Record name p-phenoxybenzoic acid
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Record name P-PHENOXYBENZOIC ACID
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Sulfamic acid (7.35 g, 75.7 mmol) in water (5 mL) was added to a stirred solution of 4-phenoxy benzaldehyde (5 g, 25.23 mmol) in acetone (25 mL) at 4° C. Sodium chlorite (9.13 g, 100.9 mmol) in water (5 mL) was then added slowly resulting in formation of a yellow solid with effervescence. The mixture was stirred at the same temperature for 30 minutes. The reaction mixture was then diluted with cold water and the product extracted with ethyl acetate. The organic layer was washed with saturated brine solution, dried over sodium sulphate and concentrated under reduced pressure to afford 4 g (74% yield) of 4-phenoxy benzoic acid. 1H NMR (DMSO): δ 7.98-7.92 (d, 2H), 7.5-7.44 (t, 2H), 7.28-7.2 (t, 1H), 7.16-7.1 (d, 2H), 7.06-7.0 (d, 2H).
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Synthesis routes and methods III

Procedure details

In each case a 5.25% sodium hypochlorite solution (85.1 g.: 0.060 mole) was added slowly in portions to a solution of 3.18 g. (0.0150 mole) the p-phenoxyacetophenone sample while heating from 40° to 100° C. The resulting solution was concentrated at 100° C., producing a crystalline precipitate. Acetone was then added to consume excess sodium hypochlorite followed by boiling, acidification with some excess concentrated hydrochloric acid (10 ml of 12N), stirring, filtration, water wash and then drying at 70° C./under vacuum for about 1 hr. The p-phenoxybenzoic acid obtained from the p-phenoxyacetephenone produced in the presence of hydrogen fluoride was white with a melting point of 159°-162° C. In contrast, the p-phenoxybenzoic acid produced in the presence of aluminum trichloride had a yellow (or light beige) discoloration and a strongly depressed melting point of 137°-149° C., indicating presence of considerable impurities.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a key application of 4-Phenoxybenzoic acid in materials science?

A1: this compound serves as a crucial monomer in the synthesis of high-performance polymers like polybenzoxazoles (PBOs) and poly(para-phenyl ether ketone) (p-PEK) [, ]. It can be polymerized in polyphosphoric acid (PPA), reacting with other monomers like 2,2′-bis(3-amino-4-hydroxyphenyl)-hexafluoropropane (6FAP) to create PBOs []. These PBOs find use in applications demanding high thermal and chemical stability.

Q2: How does the structure of this compound enable its use in composite materials?

A2: this compound can be electrochemically grafted onto oxidized carbon fibers []. This grafting process enhances the wettability of carbon fibers by matrices like PEK or PEEK, which is essential for developing high-temperature composites with improved interfacial bonding.

Q3: Is there a biological application for this compound?

A3: Yes, research indicates that the soil bacterium Bacillus cereus can transform this compound into its corresponding amide []. This biotransformation process requires the presence of specific amino acids and highlights the potential for microbial degradation of this compound.

Q4: How does the molecular structure of this compound influence its polymerization in PPA?

A4: The carboxylic acid group of this compound plays a critical role in its polymerization in PPA []. This group allows for Friedel-Crafts acylation reactions with other monomers, leading to the formation of high-molecular-weight polymers like hyperbranched polybenzoxazoles.

Q5: Are there alternative synthesis methods for this compound?

A5: Yes, this compound can be synthesized by oxidizing 4-phenoxyacetophenone using sodium hypochlorite in the presence of a phase-transfer catalyst like PEG 400 []. This method offers an alternative to traditional oxidation methods and has been shown to achieve high yields (up to 92%).

Q6: How does this compound contribute to understanding Single-Molecule Magnets (SMMs)?

A6: this compound, specifically its derivative this compound, has been used as a ligand in the synthesis of Mn6 SMMs []. By modifying the steric and electronic properties around the Mn6 core, researchers can tune the magnetic properties of these SMMs, leading to a better understanding of magnetostructural correlations.

Q7: Is this compound relevant to agricultural research?

A7: Yes, this compound has been identified as a major metabolite of the fungicide famoxadone []. Studies have investigated its dissipation in vegetables like cucumbers, cherry tomatoes, and courgettes, highlighting its relevance to food safety and environmental monitoring.

Q8: What analytical techniques are commonly employed to study this compound?

A8: Various analytical methods are used to characterize and quantify this compound, including:

  • High-Performance Liquid Chromatography (HPLC): Coupled with techniques like mass spectrometry (LC-MS) for separation and detection in complex matrices like vegetables [].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and study the polymerization process of this compound-derived polymers [].
  • Fourier Transform Infrared (FTIR) Spectroscopy: Employed to identify functional groups and analyze the structure of this compound-based polymers [].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.